molecular formula C18H13N3O3 B2718681 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide CAS No. 2034611-52-2

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2718681
CAS No.: 2034611-52-2
M. Wt: 319.32
InChI Key: YTHPUMHXSXYZNQ-UHFFFAOYSA-N
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Description

Chemical Characteristics N-((3-(Furan-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide ( 2034611-52-2) is an organic compound with the molecular formula C18H13N3O3 and a molecular weight of 319.31 g/mol . Its structure features a benzofuran-2-carboxamide group linked via a methylene bridge to a pyrazine ring which is, in turn, substituted with a furan-3-yl group. This hybrid structure, incorporating multiple nitrogen and oxygen heterocycles, is of significant interest in medicinal chemistry research. Research Context and Potential While specific biological data for this compound is not extensively published in the available literature, its molecular architecture offers promising directions for investigation. Compounds with similar furan and pyrazine motifs are frequently explored for their diverse pharmacological properties. For instance, pyrazole derivatives, which share analogous heterocyclic characteristics, are well-documented in scientific literature for their wide range of biological activities, including use as anticonvulsants, anticancer agents, and anti-inflammatory compounds . Furthermore, hybrid structures containing furan rings have been studied as scaffolds in quantitative structure-activity relationship (QSAR) models for optimizing anticonvulsant activity . The specific molecular framework of this compound makes it a valuable candidate for research in hit-to-lead optimization campaigns, library screening for various biological targets, and as a building block in the synthesis of more complex chemical entities. Application Notes This chemical is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to utilize this compound in areas such as synthetic chemistry, computational chemistry (e.g., as a candidate for in silico docking studies against novel targets ), and the development of structure-activity relationship models.

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c22-18(16-9-12-3-1-2-4-15(12)24-16)21-10-14-17(20-7-6-19-14)13-5-8-23-11-13/h1-9,11H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHPUMHXSXYZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=NC=CN=C3C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The pyrazine ring can be introduced through a condensation reaction with a suitable amine, followed by the incorporation of the furan ring via a cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties.

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in various scientific research fields, particularly in medicinal chemistry, due to its unique structural features and potential biological activities. This article explores its applications, synthesis methods, and biological activities, supported by detailed data tables and case studies.

Structural Features

This compound consists of multiple heterocyclic rings, including:

  • Furan ring
  • Pyrazine ring
  • Benzofuran structure

This combination contributes to its distinct chemical properties and biological activities.

General Synthetic Route

StepReaction TypeKey Reagents
1CouplingSuzuki-Miyaura reaction
2OxidationPotassium permanganate (KMnO4)
3ReductionLithium aluminum hydride (LiAlH4)

Medicinal Chemistry

This compound is being investigated for its potential as:

  • Antimicrobial Agent : Particularly against Mycobacterium tuberculosis, where it may inhibit essential bacterial enzymes, disrupting metabolic pathways.
  • Anticancer Activity : Preliminary studies suggest it may exhibit antiproliferative effects on various cancer cell lines.

Recent studies have indicated significant biological activities associated with this compound:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Antifungal Activity : Demonstrated effectiveness against Candida albicans.

Case Study: Antimicrobial Properties

In a study evaluating the antimicrobial efficacy of this compound:

Concentration (µg/mL)Inhibition Activity
64Effective against C. albicans

Related Compounds

N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives also feature a pyrazine ring and have shown significant anti-tubercular activity.

Unique Properties

The unique combination of furan, pyrazine, and benzofuran rings in this compound imparts distinct chemical and biological properties compared to simpler compounds.

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Comparison

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Reference
Target Compound* C₁₉H₁₅N₃O₃ 333.34 N/A Benzofuran, pyrazine-furan
Compound 21 () C₂₄H₂₀N₄O₂ 420.44 161–163 Benzofuran, benzimidazole
Compound 17 () C₃₀H₃₀N₄O₂ 478.60 161–162 Benzofuran, dihydronaphthalenylidene
N-[1-(3-Cyanopyrazin-2-yl)ethyl]-... () C₂₃H₂₀F₆N₄O 522.42 Oil (not crystalline) Pyrazine-cyan, trifluoromethylbenzamide

Table 2: NMR Chemical Shifts in Key Compounds

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
Target Compound* ~6.5–7.0 (furan), ~8.5 (pyrazine) ~110–160 (benzofuran)
Compound in 8.64–8.87 (pyrazine), 7.83–8.09 (Ar) 115–140 (CF₃, pyrazine)
Compound 17 () 6.8–7.5 (Ar), 3.2–4.0 (piperazine) 110–160 (benzofuran, carbonyl)

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety, a furan-substituted pyrazine, and an amide functional group. The presence of these structural elements suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of similar structural classes exhibit significant antibacterial properties. For instance, compounds with amide functionalities have shown efficacy against resistant bacterial strains by disrupting essential cellular processes .
  • Neuroprotective Effects : Compounds structurally related to the target compound have demonstrated neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. These compounds often act as multitarget-directed ligands (MTDLs), inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in cognitive decline .
  • Antioxidant Activity : The ability to scavenge free radicals and reduce oxidative stress has been noted in related compounds. This property is crucial for preventing cellular damage in various diseases, including neurodegenerative disorders .

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter degradation, thereby enhancing cholinergic signaling.
  • Metal Chelation : Similar compounds have shown the ability to chelate metal ions, which can reduce oxidative stress and prevent metal-induced toxicity .

Case Studies and Research Findings

Recent research has focused on synthesizing and evaluating the biological activity of various derivatives of this compound. Below are summarized findings from notable studies:

CompoundActivityIC50 (μM)Reference
5cAChE Inhibition0.38
5dBuChE Inhibition0.44
5dAβ Aggregation Inhibition0.74
CMFPAntibacterial ActivityNot specified

These findings suggest that modifications to the core structure can enhance specific biological activities, indicating a promising avenue for drug development.

Q & A

Q. How can researchers optimize the synthetic route for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide to improve yield and purity?

Methodological Answer:

  • Start with intermediate synthesis: For example, prepare the pyrazine-furan core via nucleophilic substitution or coupling reactions, as seen in similar compounds involving furan-3-yl and pyrazine derivatives .
  • Use column chromatography or recrystallization for purification. Monitor reaction progress via TLC and confirm purity via HPLC (>95% purity criteria, as in ).
  • Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products. For instance, adjust equivalents of reagents to reduce unreacted intermediates, as demonstrated in multi-step syntheses for benzofuran derivatives .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the presence of furan (δ 6.5–7.5 ppm for protons) and benzofuran (δ 7.0–8.0 ppm) moieties. Compare with published shifts for analogous structures .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+).
  • X-ray Crystallography : For absolute configuration determination, refine data using SHELXL (as in ).

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?

Methodological Answer:

  • Assay Validation : Ensure consistency in assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC50_{50} values may arise from differences in membrane permeability or metabolic stability.
  • Metabolite Profiling : Use LC-MS to identify active metabolites or degradation products that might influence bioactivity .
  • Docking Studies : Compare binding modes in target proteins (e.g., kinases or GPCRs) using software like AutoDock to explain variations in potency .

Q. What strategies are recommended for studying the structure-activity relationship (SAR) of this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents on the benzofuran (e.g., electron-withdrawing groups) or pyrazine ring (e.g., halogens) to assess impact on activity .
  • Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical interaction sites (e.g., hydrogen bonds with the carboxamide group).
  • In Silico ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity, guiding prioritization of analogs .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

Methodological Answer:

  • Single-Crystal Growth : Use slow evaporation in solvents like DMSO/water mixtures.
  • SHELX Refinement : Apply SHELXL for structure solution and refinement, focusing on torsional angles of the furan-pyrazine linkage to confirm planarity or flexibility .
  • Compare with Computational Models : Overlay X-ray structures with DFT-optimized geometries to validate theoretical predictions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar benzofuran-pyrazine hybrids?

Methodological Answer:

  • Reaction Monitoring : Use in-situ FTIR or 1^1H NMR to track intermediate formation and identify bottlenecks (e.g., unstable intermediates).
  • Reproduce Published Protocols : Test alternative catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) or solvents (DMF vs. THF) to verify yield reproducibility .
  • Statistical Optimization : Apply design-of-experiment (DoE) methods like Taguchi arrays to isolate critical factors (e.g., temperature > solvent polarity) .

Methodological Resources

  • Synthetic Protocols : Multi-step synthesis with intermediates characterized via 1^1H NMR and TLC (e.g., 85–95% yields for similar compounds) .
  • Crystallography Tools : SHELX suite for structure refinement and validation .
  • Analytical Validation : HPLC purity data (>95%) and HRMS for molecular confirmation .

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